Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate
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Overview
Description
“Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2378502-63-5 . It has a molecular weight of 326.78 . The compound is in powder form and is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-7-9(8-19)18(4)12(20)10-5-6-11(15)17-16-10/h5-6,9H,7-8H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder and is stored at a temperature of 4°C . More specific physical and chemical properties, such as melting point or solubility, were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and chemical properties of related compounds provide insight into the potential applications of "Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate" in scientific research. For instance, the study by Iminov et al. (2015) discusses the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. This synthesis process might be analogous to or inspire methodologies for synthesizing and studying the properties of the compound (Iminov et al., 2015).
Application in Organic Synthesis
Compounds with similar structures have been used in organic synthesis, suggesting potential applications for "Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate". A study by Yadav and Sriramurthy (2005) on silylmethyl-substituted aziridine and azetidine showcases their use as masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions. The controlled regioselectivity and relative stereochemistry in the products derived from substituted aziridine might offer valuable insights into the reactivity and potential applications of the compound in synthesizing complex organic molecules (Yadav & Sriramurthy, 2005).
Potential in Material Science
The structural motifs present in compounds similar to "Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate" might have implications in material science. For example, the study by Zong and Thummel (2005) on a new family of Ru complexes for water oxidation demonstrates the significance of well-organized molecular structures for catalytic activities. The research on dinuclear complexes and their electronic absorption and redox properties could shed light on the potential of the compound in catalysis and material science applications (Zong & Thummel, 2005).
Safety and Hazards
The compound has several hazard statements associated with it: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-7-9(8-19)18(4)12(20)10-5-6-11(15)17-16-10/h5-6,9H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDUPDHNAJYYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(C)C(=O)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate |
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